Benzo(a)pyrene 11,12-oxide
CAS No.: 60448-19-3
Cat. No.: VC19560439
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60448-19-3 |
|---|---|
| Molecular Formula | C20H12O |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | (17R,19S)-18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
| Standard InChI | InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H/t19-,20+/m1/s1 |
| Standard InChI Key | ISBWKKKMLFVMHH-UXHICEINSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]6[C@@H](C5=CC=C4)O6 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Introduction
Structural and Chemical Properties of Benzo(a)pyrene 11,12-Oxide
Molecular Architecture and Nomenclature
BaP 11,12-oxide, systematically named 11,12-epoxybenzo[a]pyrene, belongs to the phenanthrene class of hydrocarbons. Its structure comprises five fused aromatic rings, with an epoxide group bridging carbons 11 and 12. The compound’s IUPAC designation reflects this functional group placement, while its CAS registry number (60448-19-3) ensures unambiguous identification in chemical databases .
Physicochemical Characteristics
Key physical properties of BaP 11,12-oxide include:
| Property | Value |
|---|---|
| Boiling Point | 371.47°C (rough estimate) |
| Density | 1.0921 g/cm³ |
| Refractive Index | 1.6220 (estimate) |
| Molecular Weight | 268.31 g/mol |
These parameters derive from experimental estimates and computational models . The compound’s high boiling point and density align with trends observed in polycyclic epoxides, where extended aromatic systems enhance intermolecular interactions.
Metabolic Formation and Reactivity
Biotransformation Pathways
BaP 11,12-oxide arises primarily through the enzymatic oxidation of BaP by cytochrome P450 monooxygenases, particularly CYP1A1 and CYP1B1. This epoxidation represents the initial step in BaP’s metabolic activation, preceding hydrolysis by epoxide hydrolase to form dihydrodiol intermediates. Notably, Mycobacterium vanbaalenii PYR-1 metabolizes BaP via stereospecific pathways, producing cis-11,12-dihydrodiol with 100% optical purity and trans-11,12-dihydrodiol as a racemic mixture .
Stereochemical Considerations
Chiral stationary-phase HPLC analyses reveal distinct enantiomeric profiles for BaP-derived dihydrodiols. The cis-11,12-dihydrodiol adopts an 11S,12R configuration, while the trans isomer exists as an equimolar mixture of 11S,12S and 11R,12R enantiomers . These stereochemical outcomes influence subsequent metabolic reactions, including diol epoxide formation and DNA adduct geometry.
Mutagenic and Cytotoxic Profiles
Bacterial Mutagenicity Assays
In Salmonella typhimurium strains TA98, TA100, and TA1538, BaP 11,12-oxide exhibits negligible mutagenic activity without metabolic activation. This contrasts sharply with BaP 4,5-oxide, which demonstrates potent mutagenicity in both bacterial and mammalian systems . The weak response in prokaryotic models suggests structural constraints in bacterial nitroreductase-mediated activation.
Mammalian Cell Toxicity
Chinese hamster V79 cells exposed to BaP 11,12-oxide display moderate mutagenicity, underscoring species-specific metabolic differences. Comparative studies indicate that the compound’s cytotoxicity in mammalian systems correlates with its capacity to form DNA adducts, particularly at guanine residues . Notably, BaP 11,12-quinone—a downstream oxidation product—exhibits extreme cytotoxicity in V79 cells, likely due to redox cycling and oxidative stress induction .
Environmental Degradation and Bioremediation
Microbial Transformation Pathways
Mycobacterium vanbaalenii PYR-1 degrades BaP 11,12-oxide through regioselective oxidation and ring fission. Key metabolites include 4-formylchrysene-5-carboxylic acid and 4,5-chrysene-dicarboxylic acid, identified via NMR and mass spectrometry . These pathways highlight microbial enzymes’ ability to functionalize and cleave aromatic systems, reducing environmental persistence.
Stereoselectivity in Biodegradation
The bacterium’s oxygenases exhibit remarkable stereochemical control, producing cis-11,12-dihydrodiol with complete enantiomeric purity. This specificity suggests evolutionary adaptation to PAH-rich environments, enabling efficient carbon source utilization . Such microbial processes hold promise for bioremediation strategies targeting PAH-contaminated sites.
Research Frontiers and Applications
Mechanistic Toxicology Studies
Recent investigations focus on BaP 11,12-oxide’s role in aryl hydrocarbon receptor (AhR) activation, a pathway linked to oxidative stress and inflammatory responses. Epoxide hydrolase polymorphisms—affecting dihydrodiol formation—emerge as critical modifiers of individual cancer risk in epidemiological studies.
Analytical Method Development
Advances in chiral chromatography enable precise quantification of BaP 11,12-oxide enantiomers in environmental samples. Coupled with high-resolution mass spectrometry, these techniques improve exposure assessment accuracy in air particulate matter and soil matrices.
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